
tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a tert-butyl group and an acetylnaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate typically involves the reaction of 6-acetylnaphthalen-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 6-acetylnaphthalen-2-amine.
Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
Chemistry: tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate is used as a protecting group in peptide synthesis and other organic transformations. Its stability under various reaction conditions makes it a valuable tool in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective modification of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of molecules .
Comparison with Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Similar in structure but with a phenyl group instead of an acetylnaphthalene moiety.
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Contains a pyrazine ring instead of a naphthalene ring.
tert-Butyl (4-ethynylphenyl)carbamate: Features an ethynyl group on the phenyl ring.
Uniqueness: tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate is unique due to the presence of the acetylnaphthalene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not possible with simpler aromatic carbamates .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-11(19)12-5-6-14-10-15(8-7-13(14)9-12)18-16(20)21-17(2,3)4/h5-10H,1-4H3,(H,18,20) |
InChI Key |
ZXSAQJCGGGYICB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


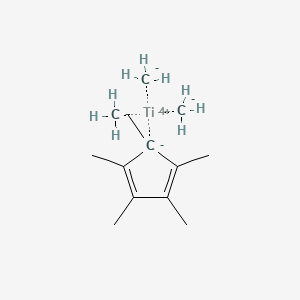
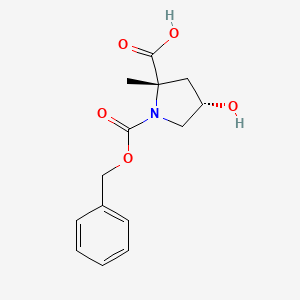
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
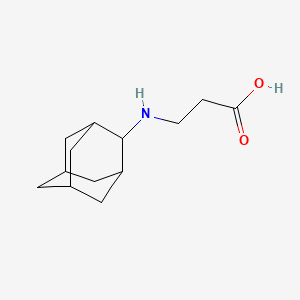
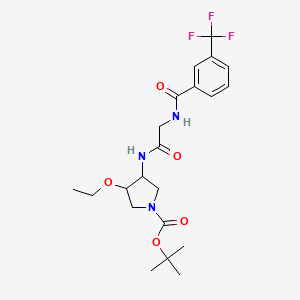
![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
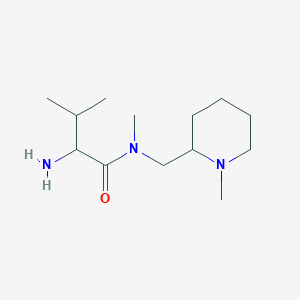
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
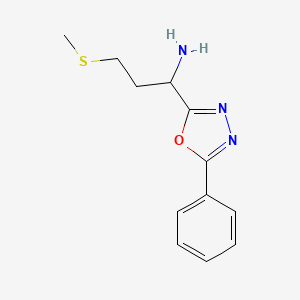
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)

![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
